![molecular formula C10H11N3O2S2 B215464 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B215464.png)

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

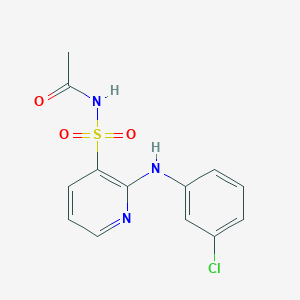

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide (ETC-1002) is a small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to atherosclerosis and other cardiovascular diseases. ETC-1002 has shown promising results in preclinical and clinical studies as a lipid-lowering agent with potential cardiovascular benefits.

Mécanisme D'action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood but is believed to involve multiple pathways. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and decreased fatty acid synthesis, which can result in lower levels of LDL-C and triglycerides. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to inhibit ATP citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol. ACL inhibition can lead to reduced levels of LDL-C and triglycerides.

Biochemical and Physiological Effects:

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to decrease hepatic lipid synthesis and increase fatty acid oxidation in the liver. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to decrease the expression of pro-inflammatory cytokines in the liver and adipose tissue. In clinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to reduce levels of LDL-C, triglycerides, and apoB without affecting high-density lipoprotein cholesterol (HDL-C) levels.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and administered to animal models. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have a favorable safety profile in preclinical and clinical studies. However, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in the body, which can make dosing and administration challenging. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and its effects on lipid metabolism and inflammation. Another area of research is to investigate the potential cardiovascular benefits of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in clinical studies. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to have potential as a combination therapy with other lipid-lowering agents, such as statins. Additionally, further research is needed to optimize the dosing and administration of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for maximum therapeutic effect.

Méthodes De Synthèse

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-aminothiophene with ethyl chloroformate to form ethyl 2-(thiophen-2-yl) carbamate. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine. Finally, the target compound N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is obtained by reacting 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromo-2-thiophenecarboxylic acid.

Applications De Recherche Scientifique

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects on dyslipidemia and cardiovascular diseases. Preclinical studies have shown that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can reduce plasma levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B (apoB) in animal models. Clinical studies have also demonstrated that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can lower LDL-C and triglycerides in patients with hypercholesterolemia and mixed dyslipidemia.

Propriétés

Nom du produit |

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide |

|---|---|

Formule moléculaire |

C10H11N3O2S2 |

Poids moléculaire |

269.3 g/mol |

Nom IUPAC |

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,13,14) |

Clé InChI |

HLBNUYUJDSXXRJ-UHFFFAOYSA-N |

SMILES |

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2 |

SMILES canonique |

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)

![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)

![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)

![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)

![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)

![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)